molecular formula C19H15NO5 B039086 9-Ethoxyaristololactam CAS No. 122739-09-7

9-Ethoxyaristololactam

Cat. No. B039086
M. Wt: 337.3 g/mol
InChI Key: YFTVKUKOLZCKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Ethoxyaristololactam is a natural product that has been isolated from the seeds of Aristolochia debilis. It has been found to possess a variety of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In

Mechanism Of Action

The mechanism of action of 9-Ethoxyaristololactam is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. In addition, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

9-Ethoxyaristololactam has been shown to have several biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have antiviral activity against several viruses.

Advantages And Limitations For Lab Experiments

One advantage of using 9-Ethoxyaristololactam in lab experiments is its potent antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer treatment. Another advantage is its anti-inflammatory properties, which make it a potential treatment for inflammatory diseases.
One limitation of using 9-Ethoxyaristololactam in lab experiments is its toxicity. It has been found to be toxic to normal cells at high concentrations, which limits its potential as a therapeutic agent. Another limitation is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for research on 9-Ethoxyaristololactam. One direction is to investigate its mechanism of action in more detail. This will help to identify new targets for cancer treatment and improve our understanding of its antiviral and anti-inflammatory properties.
Another direction is to develop new methods for synthesizing 9-Ethoxyaristololactam. This will make it more accessible for research and potential clinical use.
Finally, further studies are needed to evaluate the safety and efficacy of 9-Ethoxyaristololactam in vivo. This will help to determine its potential as a therapeutic agent for cancer, inflammatory diseases, and viral infections.

Synthesis Methods

The synthesis of 9-Ethoxyaristololactam involves the extraction of the compound from the seeds of Aristolochia debilis. The seeds are first ground into a powder and then extracted with a solvent such as ethanol. The extract is then purified using various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC).

Scientific Research Applications

The antitumor activity of 9-Ethoxyaristololactam has been extensively studied. It has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In addition, 9-Ethoxyaristololactam has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
The anti-inflammatory properties of 9-Ethoxyaristololactam have also been studied. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, 9-Ethoxyaristololactam has been shown to have antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis B virus.

properties

CAS RN

122739-09-7

Product Name

9-Ethoxyaristololactam

Molecular Formula

C19H15NO5

Molecular Weight

337.3 g/mol

IUPAC Name

12-ethoxy-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(19),2(6),7,11,13(18),14,16-heptaen-9-one

InChI

InChI=1S/C19H15NO5/c1-3-23-18-13-9(5-4-6-11(13)22-2)15-14-10(19(21)20-16(14)18)7-12-17(15)25-8-24-12/h4-7H,3,8H2,1-2H3,(H,20,21)

InChI Key

YFTVKUKOLZCKAN-UHFFFAOYSA-N

SMILES

CCOC1=C2C3=C(C4=C1C(=CC=C4)OC)C5=C(C=C3C(=O)N2)OCO5

Canonical SMILES

CCOC1=C2C3=C(C4=C1C(=CC=C4)OC)C5=C(C=C3C(=O)N2)OCO5

Other CAS RN

122739-09-7

synonyms

9-ethoxyaristololactam
aristololactam, 9-ethoxy

Origin of Product

United States

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